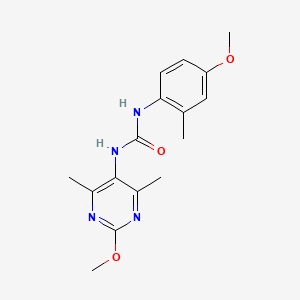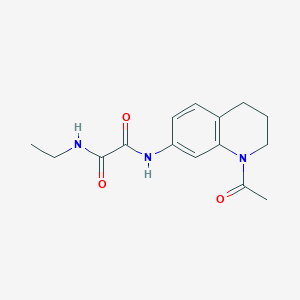
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide” is a subject of scientific research. Its unique structure allows for the exploration of new possibilities in drug discovery, material science, and chemical synthesis.Molecular Structure Analysis
The molecular structure of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide” is complex. It contains multiple bonds, including double and aromatic bonds, and it also contains several types of functional groups .Chemical Reactions Analysis
The chemical reactions involving “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide” are not well-documented in the literature. More research is needed to fully understand its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide” are not well-documented in the literature. More research is needed to fully understand its properties .Scientific Research Applications
Immunomodulation and Neurological Conditions
Research on quinoline derivatives, such as Linomide (quinoline-3-carboxamide), demonstrates their potential in immunomodulation and treatment of neurological conditions. For instance, Linomide has been studied for its effects on secondary progressive multiple sclerosis, showing an ability to inhibit disease progression by affecting MRI indicators of disease activity (Karussis et al., 1996). This suggests that compounds with similar structures could have applications in modulating immune responses and treating neurological diseases.
Metabolism and Detoxification Studies
Compounds structurally related to the query compound have been investigated for their metabolic pathways and potential toxicological effects. For example, studies on acrylamide metabolism in humans have identified metabolites such as N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA), highlighting the body's mechanisms for detoxifying harmful substances (Hartmann et al., 2009). This area of research could be relevant for understanding how similar compounds are metabolized and detoxified in the human body.
Antioxidant Therapy and Muscle Fatigue
The use of antioxidants, such as N-acetylcysteine (NAC), in reducing muscle fatigue highlights the therapeutic potential of compounds with antioxidant properties. Research demonstrates that NAC can improve muscle performance during exercise, suggesting that similar compounds may have applications in sports medicine and rehabilitation (Reid et al., 1994).
Cancer Research
Studies on NAD(P)H: quinone oxidoreductase 1 (NQO1) expression in breast cancers indicate that compounds affecting NQO1 activity could have implications in cancer research. High-level expression of NQO1 is associated with certain malignancies, suggesting a role in carcinogenesis and tumor progression (Yang et al., 2014). Research into compounds that modulate NQO1 activity could provide insights into cancer treatment strategies.
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-16-14(20)15(21)17-12-7-6-11-5-4-8-18(10(2)19)13(11)9-12/h6-7,9H,3-5,8H2,1-2H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWUFFPIEICQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-ethyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

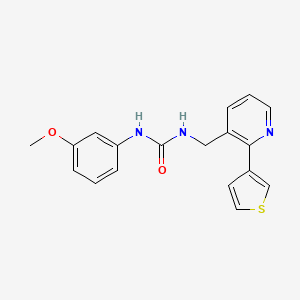
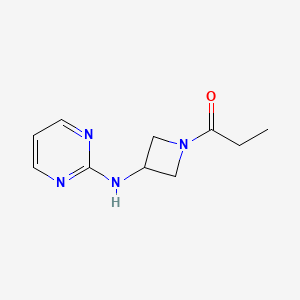
![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)
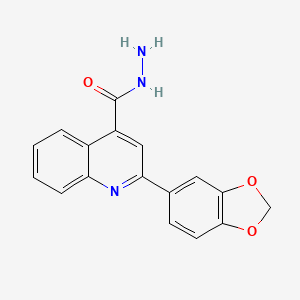
![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)
![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)
![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)
![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)
